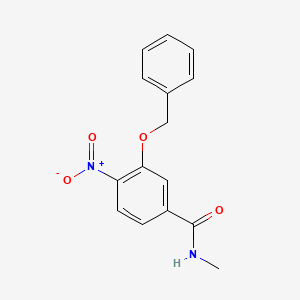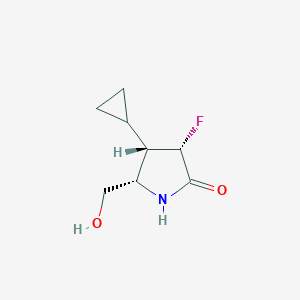
(3S,4S,5S)-4-Cyclopropyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5S)-4-Cyclopropyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorine atom, and a hydroxymethyl group attached to a pyrrolidin-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-4-Cyclopropyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with a suitable pyrrolidinone precursor and introduce the cyclopropyl and fluorine groups through selective functionalization reactions. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5S)-4-Cyclopropyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce a secondary alcohol.
Applications De Recherche Scientifique
(3S,4S,5S)-4-Cyclopropyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3S,4S,5S)-4-Cyclopropyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence the compound’s stability and reactivity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S,5S)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one
- (5S)-5-(Hydroxymethyl)pyrrolidin-2-one
Uniqueness
(3S,4S,5S)-4-Cyclopropyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to similar compounds
Propriétés
Formule moléculaire |
C8H12FNO2 |
|---|---|
Poids moléculaire |
173.18 g/mol |
Nom IUPAC |
(3S,4S,5S)-4-cyclopropyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H12FNO2/c9-7-6(4-1-2-4)5(3-11)10-8(7)12/h4-7,11H,1-3H2,(H,10,12)/t5-,6+,7+/m1/s1 |
Clé InChI |
CTGGSQCPVBUZHV-VQVTYTSYSA-N |
SMILES isomérique |
C1CC1[C@H]2[C@H](NC(=O)[C@H]2F)CO |
SMILES canonique |
C1CC1C2C(NC(=O)C2F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



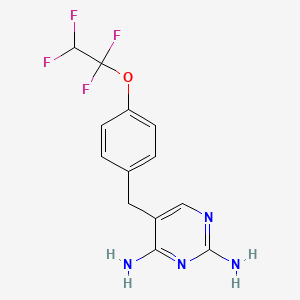
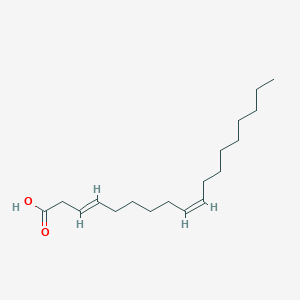

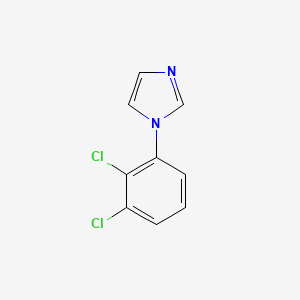
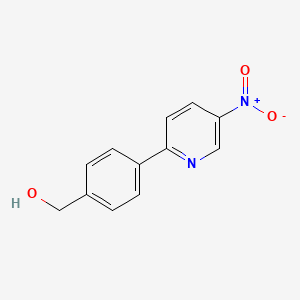
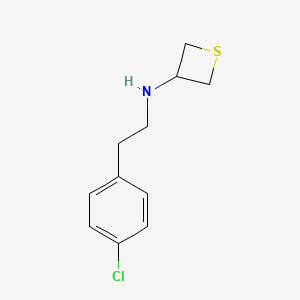
![5-(Azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B12988942.png)

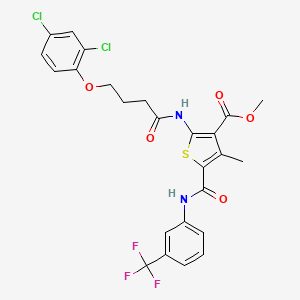
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12988948.png)
![Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12988959.png)
![(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B12988961.png)
